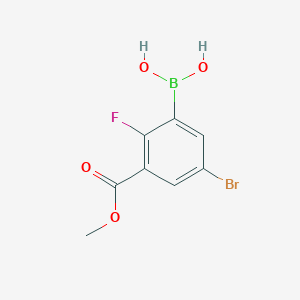
5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid is a chemical compound with the CAS Number: 2377612-08-1 . It has a molecular weight of 276.85 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.85 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .Scientific Research Applications
5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid is a type of boronic acid, which are commonly used in organic synthesis . They are particularly valuable in the Suzuki-Miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction. This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and materials science.
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field: Organic Synthesis
- Application: Boronic acids are used in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed reactions used to couple boronic acids with various types of organic halides .
- Method: The reaction generally involves the use of a palladium catalyst, a base, and an organic halide. The boronic acid acts as a nucleophile, attacking the organic halide to form a new carbon-carbon bond .
- Results: This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and materials science .
-
Friedel-Crafts Alkylation of Hydronaphthalenes
- Field: Organic Synthesis
- Application: Boronic acids can be used as reactants in Friedel-Crafts alkylation of hydronaphthalenes .
- Method: In this reaction, the boronic acid would act as a nucleophile, attacking the hydronaphthalene in the presence of a Lewis acid catalyst .
- Results: This reaction can lead to the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules .
-
Synthesis of Diarylanthracenes
- Field: Materials Science
- Application: Boronic acids can be used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
- Method: The boronic acid would likely be used in a coupling reaction with an anthracene derivative to form the diarylanthracene .
- Results: Diarylanthracenes have been studied for their potential use in molecular electronics and photonics .
-
Monoarylation of Dibromoarenes
- Field: Organic Synthesis
- Application: Boronic acids can be used in the monoarylation of dibromoarenes .
- Method: This reaction involves the use of a palladium catalyst and a base, with the boronic acid acting as a nucleophile .
- Results: This reaction can lead to the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules .
-
Preparation of Homoleptic Diarylmercurials
- Field: Organometallic Chemistry
- Application: Boronic acids can be used in the preparation of homoleptic diarylmercurials .
- Method: The specific method would depend on the particular synthesis being performed .
- Results: Homoleptic diarylmercurials have potential applications in various areas of chemistry .
-
Cross-Coupling with Carbazolyl or Aryl Halides
- Field: Organic Synthesis
- Application: Boronic acids can be used in cross-coupling reactions with carbazolyl or aryl halides .
- Method: This reaction involves the use of a palladium catalyst and a base, with the boronic acid acting as a nucleophile .
- Results: This reaction can lead to the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
(5-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUVPGFRPQLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(=O)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

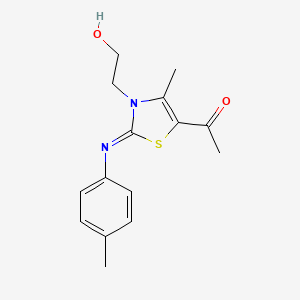
![N-[3-(diethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2744212.png)
![7-Chloro-2-(pyridin-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2744214.png)
![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]propanamide](/img/structure/B2744215.png)
![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2744217.png)
![N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2744218.png)
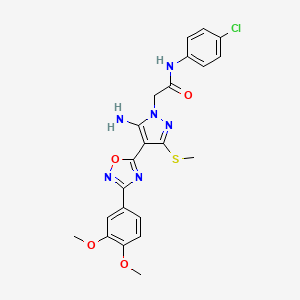
![N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2744222.png)
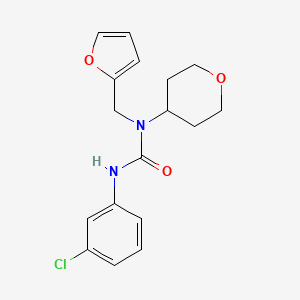
![N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2744225.png)
![3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2744226.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744229.png)
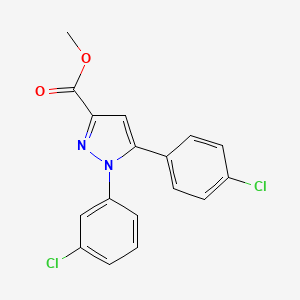
![4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2744232.png)